molecular formula C13H11ClN2O3S2 B3012529 5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 922005-94-5

5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B3012529
CAS RN: 922005-94-5
M. Wt: 342.81
InChI Key: MBAQKHGQOPUDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a potent inhibitor of blood clotting factor Xa . It is a low molecular weight compound that can be administered orally . It is currently under clinical development for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . The exact process for its preparation is patented .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa has been determined . This has clarified the binding mode and the stringent requirements for high affinity .


Chemical Reactions Analysis

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .

Scientific Research Applications

Anticoagulant Therapy

BAY 59-7939: is a direct inhibitor of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. By blocking FXa, it reduces the generation of thrombin, which plays a central role in clot formation. Unlike existing anticoagulants, this small-molecule inhibitor can be administered orally without routine coagulation monitoring . Its antithrombotic effects make it a promising candidate for preventing and treating thromboembolic diseases.

Structural Elucidation

Understanding the crystal structure of BAY 59-7939 in complex with human FXa provides insights into its binding mode and affinity. This knowledge aids in rational drug design and optimization.

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin . By inhibiting FXa, the compound can prevent thrombin formation and thus, blood clotting .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the interaction between FXa and its substrates . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for high potency .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, specifically the conversion of prothrombin to thrombin . Thrombin is responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. In addition, thrombin activates platelets and other coagulation factors, amplifying its own formation . Therefore, the inhibition of FXa leads to a decrease in thrombin, reducing blood clot formation.

Pharmacokinetics

The compound exhibits good oral bioavailability and high potency . This is attributed to the interaction of the neutral ligand chlorothiophene in the S1 subsite . The compound is currently under clinical development, and further studies are needed to fully understand its ADME properties .

Result of Action

The inhibition of FXa by the compound results in a reduction of blood clot formation . This makes it a potential therapeutic agent for the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, and deep venous thrombosis .

Action Environment

The compound exhibits excellent stability even in high-temperature and humidity environments

Future Directions

This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its development represents ongoing efforts to identify safe and orally available anticoagulants .

properties

IUPAC Name

5-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S2/c14-11-4-6-13(20-11)21(18,19)16-9-2-3-10-8(7-9)1-5-12(17)15-10/h2-4,6-7,16H,1,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAQKHGQOPUDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.